molecular formula C23H31N3O3 B587992 Desmethoxy Ranolazine-d5 CAS No. 1794788-57-0

Desmethoxy Ranolazine-d5

Cat. No.: B587992
CAS No.: 1794788-57-0
M. Wt: 402.55
InChI Key: NISYIGQLESDPPH-GGXSZSEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethoxy Ranolazine-d5 is a deuterated analogue of Desmethoxy Ranolazine, which itself is a derivative of Ranolazine. Ranolazine is a well-known anti-anginal medication used to treat chronic angina. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H26D5N3O3, and it has a molecular weight of 402.54 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethoxy Ranolazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethoxy Ranolazine-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Desmethoxy Ranolazine-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Desmethoxy Ranolazine-d5 is similar to that of Ranolazine. It primarily acts by inhibiting the late sodium current (INa) in cardiac muscle cells. This inhibition reduces intracellular sodium accumulation, which in turn decreases calcium overload. The reduction in calcium overload improves myocardial relaxation and decreases left ventricular diastolic stiffness, thereby alleviating symptoms of angina .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.

Biological Activity

Desmethoxy ranolazine-d5 is a stable isotope derivative of ranolazine, a medication primarily used for the treatment of chronic angina. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Overview of Ranolazine

Ranolazine functions by inhibiting the late phase of sodium channels in cardiac myocytes, which reduces intracellular sodium and calcium levels. This action decreases myocardial oxygen consumption without significantly affecting heart rate or blood pressure. Its pharmacokinetics indicate that ranolazine is well absorbed, with peak plasma concentrations occurring between 2 to 6 hours post-administration and a steady-state achieved within three days .

The primary mechanisms through which this compound operates are similar to those of its parent compound, ranolazine:

  • Sodium Channel Inhibition : It inhibits the persistent inward sodium current (INaLI_{NaL}), leading to reduced intracellular calcium levels and decreased myocardial tension.
  • Potassium Channel Modulation : this compound also affects potassium channels, particularly the rapid delayed rectifier potassium current (IKI_K), which prolongs the action potential duration and can lead to QT interval prolongation on ECG .
  • Fatty Acid Oxidation : The compound enhances glucose oxidation while inhibiting fatty acid oxidation, which is beneficial in ischemic conditions .

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary table highlighting key findings related to its pharmacological effects:

StudyObjectiveFindings
MARISA TrialEvaluate exercise duration in stable angina patientsRanolazine significantly increased exercise duration (up to 116 seconds) compared to placebo .
CARISA TrialAssess efficacy in combination with anti-anginal medicationsPatients on ranolazine experienced a greater increase in exercise duration and fewer angina attacks compared to placebo .
ERICA TrialCompare ranolazine plus amlodipine against amlodipine aloneReduced weekly consumption of short-acting nitrates in patients receiving combination therapy .
Systematic ReviewInvestigate arrhythmia reductionRanolazine reduced episodes of ventricular tachycardia (VT) and ventricular fibrillation (VF), showing promise as an antiarrhythmic agent .

Case Studies and Clinical Findings

  • Anti-Anginal Efficacy : In a real-world study involving patients with stable angina, this compound was associated with significant reductions in angina frequency and improved quality of life scores. The treatment was well tolerated with minimal adverse effects reported .
  • Ventricular Arrhythmias : A systematic review indicated that ranolazine could effectively reduce premature ventricular complexes (PVCs) and episodes of VT, emphasizing its potential role in managing arrhythmias associated with ischemic heart disease .
  • Ischemic Heart Models : Experimental models demonstrated that this compound significantly improved functional outcomes in ischemic hearts by enhancing glucose oxidation and reducing the incidence of VT during reperfusion scenarios .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Desmethoxy Ranolazine-d5?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or methoxy groups) via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for isotopic purity validation. For purification, preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard .

Q. How can researchers ensure analytical specificity for this compound in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Optimize chromatographic separation using reversed-phase columns and mobile phases buffered at pH 3–4 to enhance ionization efficiency. Validate selectivity by spiking matrices with structurally similar analogs (e.g., non-deuterated ranolazine metabolites) .

Q. What are the critical parameters for validating a quantitative assay for this compound?

  • Methodological Answer : Follow FDA/EMA guidelines for bioanalytical method validation. Key parameters include:

  • Linearity : Test over 3–5 orders of magnitude with R² ≥ 0.98.
  • Precision/Accuracy : ≤15% CV for intra-/inter-day variability.
  • Recovery : Compare analyte response in spiked vs. pure solutions.
  • Stability : Assess freeze-thaw cycles and long-term storage (−80°C) .

Advanced Research Questions

Q. How can isotope effects influence the metabolic stability of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Evaluate metabolic stability using in vitro hepatocyte assays. Compare intrinsic clearance (CLint) of deuterated vs. non-deuterated forms. Isotope effects may slow CYP450-mediated oxidation (e.g., at methoxy groups), altering half-life (t½). Use kinetic isotope effect (KIE) calculations (kH/kD) to quantify metabolic pathway impacts .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from protein binding or transporter-mediated efflux. Perform:

  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction differences.
  • Transporter Inhibition Studies : Co-administer inhibitors (e.g., cyclosporine for P-gp) in rodent PK models.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro data to predict in vivo outcomes .

Q. How can response surface methodology (RSM) optimize LC-MS conditions for this compound analysis?

  • Methodological Answer : Apply Box-Behnken or central composite designs to test variables:

  • Mobile Phase pH : 2.5–5.5.
  • Column Temperature : 30–50°C.
  • Flow Rate : 0.2–0.6 mL/min.
    Use ANOVA to identify significant factors and Derringer’s desirability function to maximize signal-to-noise ratios .

Q. What experimental approaches validate the absence of metabolic interference from this compound in human studies?

  • Methodological Answer : Conduct cross-species metabolite profiling:

  • Human Liver Microsomes (HLM) vs. Animal Models : Compare metabolite profiles via LC-HRMS.
  • Stable Isotope Trapping : Incubate with deuterated glutathione or cyanide to detect reactive intermediates.
  • Pharmacogenetic Screening : Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in deuterium loss during long-term stability studies?

  • Methodological Answer : Monitor deuterium retention via:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months.
  • Isotopic Ratio Monitoring : Use HRMS to track d5/d0 ratios over time.
  • Degradation Pathway Mapping : Identify hydrolysis or oxidation sites via forced degradation studies (e.g., H2O2 exposure) .

Q. What statistical tools are recommended for comparing this compound’s efficacy across multiple preclinical models?

  • Methodological Answer : Use mixed-effects models to account for inter-subject variability. Apply false discovery rate (FDR) correction for multi-endpoint analyses (e.g., plasma concentration, tissue distribution). Non-linear regression models (e.g., Emax for dose-response) are critical for potency comparisons .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYIGQLESDPPH-GGXSZSEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.